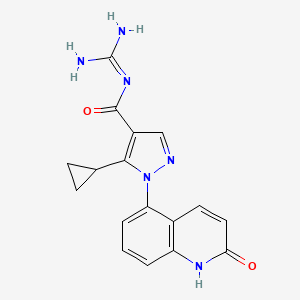

Zoniporide metabolite M1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

372078-43-8 |

|---|---|

Molecular Formula |

C17H16N6O2 |

Molecular Weight |

336.3 g/mol |

IUPAC Name |

5-cyclopropyl-N-(diaminomethylidene)-1-(2-oxo-1H-quinolin-5-yl)pyrazole-4-carboxamide |

InChI |

InChI=1S/C17H16N6O2/c18-17(19)22-16(25)11-8-20-23(15(11)9-4-5-9)13-3-1-2-12-10(13)6-7-14(24)21-12/h1-3,6-9H,4-5H2,(H,21,24)(H4,18,19,22,25) |

InChI Key |

RAXYIGUUSAQMES-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C2=C(C=NN2C3=CC=CC4=C3C=CC(=O)N4)C(=O)N=C(N)N |

Origin of Product |

United States |

Foundational & Exploratory

The Metabolic Fate of Zoniporide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zoniporide, a potent and selective inhibitor of the Na+/H+ exchanger isoform 1 (NHE-1), has been investigated for its cardioprotective effects. Understanding its metabolic pathway is crucial for evaluating its pharmacokinetic profile, efficacy, and potential for drug-drug interactions. This technical guide provides an in-depth analysis of the primary metabolic pathways of Zoniporide, focusing on the key enzymatic reactions and resulting metabolites. It includes detailed experimental protocols for studying its metabolism, a comprehensive summary of quantitative data, and visual representations of the metabolic and experimental workflows.

Introduction

Zoniporide undergoes metabolism primarily through two key pathways: oxidation mediated by aldehyde oxidase (AO) and hydrolysis of its guanidine moiety. The major metabolite, 2-Oxozoniporide (M1), is formed through the AO-catalyzed oxidation of the quinoline ring.[1] Additionally, hydrolysis leads to the formation of two other metabolites, M2 and M3, which are characterized by the conversion of the guanidine group to a carboxylic acid.[1] This guide will dissect these pathways, providing the necessary details for their in vitro and in vivo investigation.

Primary Metabolic Pathways

The metabolic transformation of Zoniporide is dominated by two distinct enzymatic processes, as illustrated below.

Aldehyde Oxidase-Mediated Oxidation

The principal metabolic route for Zoniporide is the oxidation of its quinoline moiety, a reaction catalyzed by the cytosolic enzyme aldehyde oxidase (AO).[1] This biotransformation results in the formation of 2-Oxozoniporide (M1), the major circulating and excretory metabolite in humans.[1]

Hydrolysis

A secondary but significant metabolic pathway for Zoniporide is the hydrolysis of its acylguanidine group to a carboxylic acid. This pathway gives rise to metabolites M2 and M3.[1] M2 has been identified as a significant metabolite in human feces, while M3 is found in plasma.[1]

Quantitative Metabolic Data

The following tables summarize the available quantitative data on the metabolism of Zoniporide.

Enzyme Kinetics of Aldehyde Oxidase

| Species | Km (µM) | Vmax (pmol/min/mg protein) |

| Human | 3.4 | 74 |

| Rabbit | 1.6 | - |

| Guinea Pig | - | 454 |

| Rhesus Monkey | - | 45 |

Data sourced from Dalvie et al., 2010 and a 2012 study on interspecies variation.[1][2]

In Vivo Metabolite Distribution in Humans

| Metabolite | Percentage of Dose / Radioactivity | Matrix |

| M1 (2-Oxozoniporide) | Major excretory and circulating metabolite | Plasma, Excreta |

| M2 | 17% of the dose | Feces |

| M3 | 6.4% of circulating radioactivity | Plasma |

Data sourced from Dalvie et al., 2010.[1]

Experimental Protocols

This section provides detailed methodologies for the investigation of Zoniporide's metabolic pathways.

In Vitro Metabolism using Human Liver S9 Fractions (Aldehyde Oxidase Pathway)

This protocol is designed to identify and characterize the aldehyde oxidase-mediated metabolism of Zoniporide.

Materials:

-

Zoniporide hydrochloride hydrate

-

Human liver S9 fractions (pooled)

-

Potassium phosphate buffer (50 mM, pH 7.4)

-

Dimethyl sulfoxide (DMSO)

-

Acetonitrile (LC-MS grade)

-

Formic acid

-

Milli-Q water

-

Microcentrifuge tubes

-

Shaking water bath (37°C)

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of Zoniporide in DMSO. Further dilute to working concentrations (e.g., 100 µM) with DMSO.

-

Prepare 50 mM potassium phosphate buffer (pH 7.4).

-

-

Incubation:

-

In a microcentrifuge tube, combine the potassium phosphate buffer and human liver S9 fractions (e.g., to a final protein concentration of 1.5 or 2.5 mg/mL).

-

Pre-incubate the mixture at 37°C for 2 minutes.

-

Initiate the reaction by adding the Zoniporide working solution to achieve the desired final concentration (e.g., 1 µM). The final DMSO concentration should be kept low (e.g., <1%).

-

Incubate the reaction mixture at 37°C with gentle shaking.

-

Collect samples at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes).

-

-

Sample Processing:

-

Terminate the reaction at each time point by adding a volume of ice-cold acetonitrile (e.g., 2 volumes).

-

Vortex the samples and centrifuge (e.g., at 4000 rpm for 5 minutes) to precipitate proteins.

-

Transfer the supernatant to a new tube or a 96-well plate for analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the samples using a reverse-phase HPLC system coupled to a tandem mass spectrometer.

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: Acetonitrile

-

Use a suitable gradient elution to separate Zoniporide and its metabolites.

-

Monitor the parent drug and expected metabolites using multiple reaction monitoring (MRM).

-

In Vitro Hydrolysis Study

This protocol is designed to assess the chemical stability of Zoniporide and the formation of its hydrolysis degradants.

Materials:

-

Zoniporide

-

Aqueous buffer (e.g., phosphate buffer at a relevant pH)

-

Temperature-controlled storage units (e.g., incubators, refrigerators, freezers)

-

HPLC/MS system

Procedure:

-

Sample Preparation:

-

Prepare solutions of Zoniporide in the chosen aqueous buffer at a known concentration.

-

-

Stability Study:

-

Store the Zoniporide solutions at different temperatures (e.g., ambient temperature (30°C), refrigerated (5°C), and frozen (-20°C)).

-

At predetermined time intervals, withdraw aliquots from each storage condition.

-

-

Analysis:

-

Analyze the collected aliquots using a validated HPLC/MS method to quantify the concentrations of Zoniporide and its hydrolysis degradants (Degradant I and Degradant II).

-

Plot the concentration of the degradants versus time for each temperature.

-

Determine the initial formation rates of the hydrolysis degradants from the initial linear portion of the concentration-time profiles.

-

In Vivo Metabolism Study in Humans (Representative Protocol)

This protocol provides a general framework for an in vivo study to investigate the metabolism and excretion of Zoniporide in human subjects.

Study Design:

-

A single-center, open-label study in a small cohort of healthy adult volunteers.

-

Administration of a single intravenous dose of radiolabeled ([14C]) Zoniporide (e.g., 80 mg).[1]

Procedure:

-

Subject Screening and Enrollment:

-

Recruit healthy volunteers based on predefined inclusion and exclusion criteria.

-

Obtain informed consent.

-

-

Drug Administration and Sample Collection:

-

Administer a single intravenous infusion of [14C]Zoniporide.

-

Collect blood samples at frequent intervals post-dose (e.g., pre-dose, and at 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48, 72, and 96 hours post-dose).

-

Collect all urine and feces produced by the subjects for a defined period (e.g., up to 7 days post-dose).

-

-

Sample Processing:

-

Process blood samples to obtain plasma.

-

Measure and record the total volume of urine and weight of feces collected. Homogenize the collected urine and feces.

-

-

Analysis:

-

Determine the total radioactivity in plasma, urine, and fecal homogenates using liquid scintillation counting.

-

Perform metabolic profiling of plasma, urine, and feces using techniques such as HPLC with radiometric detection and LC-MS/MS to identify and quantify Zoniporide and its metabolites.

-

Conclusion

The primary metabolic pathway of Zoniporide involves oxidation by aldehyde oxidase to form 2-Oxozoniporide (M1), with hydrolysis of the guanidine moiety representing a secondary pathway that produces metabolites M2 and M3. The provided experimental protocols offer a robust framework for the in vitro and in vivo characterization of these metabolic transformations. The quantitative data summarized herein provides key parameters for pharmacokinetic modeling and interspecies comparisons. A thorough understanding of Zoniporide's metabolism is essential for its continued development and for predicting its clinical behavior.

References

Discovery and Characterization of Zoniporide Metabolite M1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, characterization, and metabolic pathways of Zoniporide metabolite M1, also known as 2-oxozoniporide. Zoniporide, a potent and selective inhibitor of the sodium-hydrogen exchanger-1 (NHE-1), undergoes significant metabolism, with M1 being its major circulating and excretory metabolite in humans.[1] The formation of M1 is primarily catalyzed by aldehyde oxidase (AO), a cytosolic enzyme, highlighting a significant metabolic route for xenobiotics containing heterocyclic rings.[2][3][4] This guide details the experimental methodologies for identifying and quantifying M1, presents key quantitative data, and illustrates the metabolic pathways and experimental workflows using diagrams.

Introduction to Zoniporide Metabolism

Zoniporide, with the chemical name 1-(quinolin-5-yl)-5-cyclopropyl-1H-pyrazole-4-carbonyl guanidine, was developed as a highly selective inhibitor of the sodium/hydrogen exchanger.[2] Understanding its metabolic fate is crucial for evaluating its pharmacokinetic profile, efficacy, and potential for drug-drug interactions. In humans, Zoniporide is primarily cleared through metabolism, with biliary excretion being the main route of elimination.[1]

Studies have identified three main metabolites in humans: M1 (2-oxozoniporide), M2, and M3. M1 is the most significant metabolite, formed via oxidation. M2 and M3 are products of hydrolysis of the guanidine moiety to a carboxylic acid.[1] This document will focus on the discovery and characterization of the major metabolite, M1.

Discovery and Identification of Metabolite M1

The identification of M1 as a major metabolite of Zoniporide was achieved through a combination of in vitro and in vivo studies.

In Vitro Metabolism Studies

Initial investigations into Zoniporide's metabolism were conducted using human liver S9 fractions.[2] These studies confirmed the formation of M1 in the absence of NADPH, a cofactor required for cytochrome P450-mediated oxidation, suggesting the involvement of a different class of enzymes.[4] Further experiments using specific inhibitors confirmed that aldehyde oxidase is the primary enzyme responsible for the conversion of Zoniporide to M1.[2]

In Vivo Metabolism Studies

In vivo studies in humans, following intravenous infusion of [14C]Zoniporide, confirmed that M1 is the major circulating and excretory metabolite.[1] These studies also highlighted significant interspecies differences in Zoniporide metabolism. While M1 is a major metabolite in humans and rats, it is absent in dogs.[1][3]

Characterization of Metabolite M1

The structural characterization of M1 was accomplished using modern analytical techniques.

Analytical Techniques

Liquid chromatography coupled with mass spectrometry (LC-MS) has been the cornerstone for the detection and structural elucidation of M1.[5][6] High-resolution mass spectrometry (HRMS) provides accurate mass measurements, allowing for the determination of the elemental composition of the metabolite.[6] Tandem mass spectrometry (MS/MS) experiments provide fragmentation patterns that help in identifying the site of modification on the parent molecule. The identification of M1 was based on the detection of a peak with a mass-to-charge ratio (m/z) suggesting an addition of 16 atomic mass units (amu) to Zoniporide, consistent with an oxidation reaction.[4]

Quantitative Data

The following tables summarize the key quantitative data related to the formation of this compound.

Table 1: Michaelis-Menten Kinetic Parameters for the Formation of M1 in Human Liver S9 Fraction [1]

| Parameter | Value |

| Km (μM) | 3.4 |

| Vmax (pmol/min/mg protein) | 74 |

Table 2: Interspecies Comparison of Zoniporide Metabolism to M1 [1][3]

| Species | M1 Presence in Plasma | M1 Presence in Excreta | Primary Enzyme |

| Human | Present (Major) | Present (Major) | Aldehyde Oxidase |

| Rat | Present | Present | Aldehyde Oxidase |

| Dog | Absent | Not reported | N/A |

Experimental Protocols

In Vitro Incubation for Metabolite Identification

Objective: To identify the metabolites of Zoniporide formed by human liver enzymes.

Materials:

-

Zoniporide hydrochloride hydrate

-

Human liver S9 fraction

-

Potassium phosphate buffer (pH 7.4)

-

Incubator shaker

Procedure:

-

Prepare a stock solution of Zoniporide in a suitable solvent.

-

In a microcentrifuge tube, combine the human liver S9 fraction (e.g., 1.5 mg/mL and 2.5 mg/mL protein concentration) with potassium phosphate buffer.[4]

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding Zoniporide to the mixture at various concentrations (e.g., 1µM, 5µM, 15µM, 50µM, 100µM).[4]

-

Incubate the reaction mixture at 37°C for a specified time course (e.g., up to 90 minutes).[4]

-

Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile).

-

Centrifuge the samples to precipitate proteins.

-

Analyze the supernatant for metabolites using LC-MS.

Enzyme Kinetic Studies

Objective: To determine the kinetic parameters (Km and Vmax) for the formation of M1.

Procedure:

-

Follow the in vitro incubation protocol as described above.

-

Vary the concentration of Zoniporide over a range that brackets the expected Km value.

-

Quantify the formation of M1 at each substrate concentration using a validated LC-MS/MS method.

-

Plot the initial velocity of M1 formation against the Zoniporide concentration.

-

Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.

Visualizations

Metabolic Pathway of Zoniporide to M1

Caption: Metabolic conversion of Zoniporide to its major metabolite M1.

Experimental Workflow for M1 Identification

Caption: Workflow for the in vitro identification of this compound.

References

- 1. Cross-species comparison of the metabolism and excretion of zoniporide: contribution of aldehyde oxidase to interspecies differences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Interspecies variation in the metabolism of zoniporide by aldehyde oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ijcpa.in [ijcpa.in]

- 5. Analytical strategies for identifying drug metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ijpras.com [ijpras.com]

The Chemical Landscape of Zoniporide's M1 Metabolite: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, biotransformation, and analytical methodologies related to the M1 metabolite of Zoniporide. Zoniporide, a potent and selective inhibitor of the sodium-hydrogen exchanger isoform 1 (NHE-1), has been investigated for its potential in treating acute myocardial infarction.[1] Understanding its metabolic fate is crucial for a complete pharmacological and toxicological assessment. The primary metabolite of concern, M1, also known as 2-oxozoniporide, is the major circulating and excretory metabolic product in humans.[2]

Chemical Structures

Zoniporide (IUPAC Name: 5-cyclopropyl-N-(diaminomethylidene)-1-quinolin-5-ylpyrazole-4-carboxamide) is a quinoline derivative with a molecular formula of C17H16N6O and an average molecular weight of 320.356 g/mol .[3][4]

Zoniporide M1 Metabolite (2-Oxozoniporide) is formed through the oxidation of the quinoline ring of the parent compound.[5][6] This biotransformation results in the addition of an oxygen atom, leading to a molecular weight of approximately 336.355 g/mol (an addition of 16 amu).[5] The hydroxylation is stereospecific, corresponding to the endo-isomer.[7]

Biotransformation of Zoniporide

The primary metabolic pathway for Zoniporide in humans is oxidation, catalyzed by the cytosolic enzyme Aldehyde Oxidase (AO).[2][8] This process converts Zoniporide to its major metabolite, 2-oxozoniporide (M1).[2] In addition to M1, other metabolites such as M2 and M3, formed through hydrolysis of the guanidine moiety, have been detected in human feces and plasma, respectively.[2]

Quantitative Data

The metabolism of Zoniporide to 2-oxozoniporide (M1) exhibits significant interspecies variation. The following tables summarize key quantitative data from in vitro and in vivo studies.

Table 1: Michaelis-Menten Kinetics of Zoniporide Oxidation to M1 by Aldehyde Oxidase [2]

| Species | K_m (μM) | V_max (pmol/min/mg protein) |

| Human | 3.4 | 74 |

Table 2: Pharmacokinetic Parameters of Zoniporide [9]

| Species | t_1/2 (hours) | AUC_0-∞ (μg·h/mL) |

| Monkey | 1.5 | - |

| Rabbit | 0.5 | 0.07 |

Table 3: Relative Abundance of Zoniporide Metabolites in Humans [2]

| Metabolite | Percentage of Dose / Circulating Radioactivity |

| M2 | 17% of the dose (in feces) |

| M3 | 6.4% of circulating radioactivity |

Experimental Protocols

In Vitro Metabolism Using S9 Fractions

The in vitro metabolism of Zoniporide is typically investigated using liver S9 fractions from various species to assess metabolic stability and identify the enzymes involved.[5][8]

Objective: To determine the metabolic fate of Zoniporide and identify the formation of the M1 metabolite.

Materials:

-

Zoniporide hydrochloride hydrate

-

Human liver S9 fractions (e.g., 1.5 mg/mL and 2.5 mg/mL protein concentration)[5]

-

Phosphate buffer (pH 7.4)

-

NADPH (as a cofactor for P450-mediated reactions, used as a control)

-

Acetonitrile (for quenching the reaction)

-

Internal standard

Procedure:

-

Prepare incubation mixtures containing the S9 fraction, phosphate buffer, and Zoniporide at various concentrations (e.g., 1 µM, 5 µM, 15 µM, 50 µM, 100 µM).[5]

-

Pre-incubate the mixtures at 37°C.

-

Initiate the metabolic reaction by adding the substrate (Zoniporide). For control experiments to rule out P450 involvement, NADPH is omitted.[5]

-

Incubate the reactions for a specific time course (e.g., up to 90 minutes).[5]

-

Terminate the reaction at various time points by adding a quenching solution, such as acetonitrile containing an internal standard.

-

Centrifuge the samples to precipitate proteins.

-

Analyze the supernatant using LC-MS/MS to identify and quantify Zoniporide and its metabolites.

Synthesis of 2-Oxozoniporide (M1)

The definitive structure of the M1 metabolite was confirmed through chemical synthesis.[7][10] This allows for the production of a reference standard for analytical purposes and pharmacological testing.

Signaling Pathway of Zoniporide

Zoniporide's mechanism of action involves the inhibition of the sodium-hydrogen exchanger isoform 1 (NHE-1).[1][9] During events like myocardial ischemia, intracellular acidosis activates NHE-1, leading to an influx of Na+ and a subsequent increase in intracellular Ca2+ via the Na+/Ca2+ exchanger. This calcium overload contributes to cell injury. By inhibiting NHE-1, Zoniporide mitigates these detrimental ionic shifts.

References

- 1. What is Zoniporide used for? [synapse.patsnap.com]

- 2. Cross-species comparison of the metabolism and excretion of zoniporide: contribution of aldehyde oxidase to interspecies differences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Human Metabolome Database: Showing metabocard for Zoniporide (HMDB0260043) [hmdb.ca]

- 4. Zoniporide | C17H16N6O | CID 6433110 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ijcpa.in [ijcpa.in]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Interspecies variation in the metabolism of zoniporide by aldehyde oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. researchgate.net [researchgate.net]

In Vivo Transformation of Zoniporide to 2-Oxozoniporide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zoniporide, a potent and selective inhibitor of the Na+/H+ exchanger isoform 1 (NHE-1), has been investigated for its cardioprotective effects.[1] A critical aspect of its pharmacological profile is its in vivo metabolism, primarily characterized by the formation of 2-oxozoniporide. This technical guide provides an in-depth overview of the in vivo conversion of Zoniporide to its major metabolite, 2-oxozoniporide. It details the enzymatic basis of this transformation, presents quantitative metabolic data, outlines relevant experimental protocols, and visualizes the key pathways and workflows involved. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the study and development of Zoniporide and related compounds.

Introduction

Zoniporide is a small molecule drug candidate developed for its potential to mitigate ischemia-reperfusion injury in the context of acute myocardial infarction.[1] Its mechanism of action involves the inhibition of the sodium-hydrogen exchanger isoform 1 (NHE-1), a membrane protein that plays a crucial role in intracellular pH regulation.[1] During ischemic events, cellular acidosis triggers the hyperactivity of NHE-1, leading to an influx of sodium ions and subsequent calcium overload, which contributes to cell death.[1] By blocking NHE-1, Zoniporide aims to prevent this detrimental cascade.

Understanding the metabolic fate of Zoniporide is paramount for its clinical development. The primary metabolic pathway for Zoniporide in humans is the oxidation to 2-oxozoniporide. This biotransformation is a key determinant of the drug's pharmacokinetic profile and overall exposure.

The Metabolic Pathway: From Zoniporide to 2-Oxozoniporide

The in vivo conversion of Zoniporide to 2-oxozoniporide is an oxidative reaction catalyzed by the cytosolic enzyme Aldehyde Oxidase (AO).[2][3] This enzyme is a molybdoflavoprotein that plays a significant role in the metabolism of various xenobiotics, particularly those containing heterocyclic rings. The formation of 2-oxozoniporide represents the major metabolic clearance pathway for Zoniporide in humans.[2]

Metabolic conversion of Zoniporide to 2-oxozoniporide.

Quantitative Metabolic Data

The formation of 2-oxozoniporide has been quantified in several in vitro and in vivo studies. The following tables summarize the key quantitative data regarding this metabolic transformation.

Table 1: In Vitro Enzyme Kinetics of Zoniporide Oxidation in Human Liver S9 Fraction

| Parameter | Value | Reference |

| K_m | 3.4 µM | [2] |

| V_max | 74 pmol/min/mg protein | [2] |

Table 2: In Vivo Metabolite Profile of Zoniporide in Humans Following an 80-mg Intravenous Dose of [14C]Zoniporide

| Metabolite | Percentage of Dose in Feces | Percentage of Circulating Radioactivity in Plasma | Reference |

| 2-Oxozoniporide (M1) | Major excretory metabolite | Major circulating metabolite | [2] |

| M2 (Hydrolyzed guanidine) | 17% | Not Reported | [2] |

| M3 (Hydrolyzed guanidine) | Not Reported | 6.4% | [2] |

Experimental Protocols

In Vitro Metabolism of Zoniporide using Human Liver S9 Fraction

This protocol is adapted from methodologies described for the identification of aldehyde oxidase as the enzyme responsible for Zoniporide metabolism.[4]

Objective: To determine the in vitro conversion of Zoniporide to 2-oxozoniporide using human liver S9 fractions.

Materials:

-

Zoniporide hydrochloride hydrate

-

Human liver S9 fraction (e.g., from a commercial supplier)

-

50 mM Potassium phosphate buffer (pH 7.4)

-

Dimethyl sulfoxide (DMSO)

-

LC-MS grade acetonitrile and water

-

Formic acid

-

Microcentrifuge tubes

-

Shaking water bath at 37°C

-

Vortex mixer

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of Zoniporide in DMSO.

-

Prepare a 100 µM working solution of Zoniporide by diluting the stock solution in DMSO.

-

Prepare a 50 mM potassium phosphate buffer (pH 7.4).

-

-

Incubation:

-

In a 1.5-mL microcentrifuge tube, combine the following:

-

519 µL of 50 mM potassium phosphate buffer (pH 7.4)

-

6 µL of 100 µM Zoniporide stock solution (final concentration: 1 µM)

-

75 µL of 20 mg/mL human liver S9 fraction (final concentration: 2.5 mg/mL)

-

-

Pre-incubate the mixture for 2 minutes at 37°C in a shaking water bath.

-

Initiate the metabolic reaction by adding the Zoniporide working solution.

-

Incubate for a defined period (e.g., up to 90 minutes) at 37°C.[4]

-

-

Reaction Termination and Sample Preparation:

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

-

Vortex the mixture to precipitate the proteins.

-

Centrifuge at a high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated protein.

-

Transfer the supernatant to a new tube for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the supernatant for the presence of Zoniporide and 2-oxozoniporide using a validated LC-MS/MS method. The formation of 2-oxozoniporide will be indicated by a peak with a mass-to-charge ratio (m/z) corresponding to the addition of an oxygen atom to Zoniporide.[4]

-

Experimental workflow for in vitro Zoniporide metabolism.

Sample Preparation for LC-MS/MS Analysis of Zoniporide and 2-Oxozoniporide from Biological Matrices

Objective: To extract Zoniporide and 2-oxozoniporide from biological samples (e.g., plasma, S9 incubation mixture) for quantitative analysis by LC-MS/MS.

General Principle: The goal is to remove proteins and other interfering substances from the sample while efficiently recovering the analytes of interest. Protein precipitation is a common and effective method.

Materials:

-

Biological sample (e.g., plasma, S9 incubation supernatant)

-

Acetonitrile (ice-cold)

-

Methanol

-

Internal standard (a structurally similar compound not present in the sample)

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

-

Evaporator (e.g., nitrogen evaporator)

-

Reconstitution solvent (e.g., 50:50 methanol:water)

Procedure:

-

Protein Precipitation:

-

To a known volume of the biological sample (e.g., 100 µL), add a 3-fold excess of ice-cold acetonitrile (300 µL).

-

Add the internal standard at a known concentration.

-

Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and protein precipitation.

-

-

Centrifugation:

-

Centrifuge the sample at a high speed (e.g., 12,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.

-

-

Supernatant Collection:

-

Carefully transfer the supernatant to a clean tube, being cautious not to disturb the protein pellet.

-

-

Evaporation (Optional but Recommended for Concentration):

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

-

Reconstitution:

-

Reconstitute the dried extract in a small, known volume of the reconstitution solvent (e.g., 100 µL). The composition of this solvent should be compatible with the initial mobile phase of the LC method.

-

Vortex briefly to ensure the analytes are fully dissolved.

-

-

Final Centrifugation:

-

Centrifuge the reconstituted sample one final time to remove any remaining particulate matter.

-

-

Analysis:

-

Transfer the final supernatant to an autosampler vial for LC-MS/MS analysis.

-

Signaling Pathway Context: NHE-1 Inhibition by Zoniporide

Zoniporide's therapeutic rationale is based on its ability to inhibit the NHE-1 protein. The following diagram illustrates the proposed signaling pathway affected by Zoniporide during ischemia-reperfusion injury.

Signaling pathway of Zoniporide's action.

Conclusion

The in vivo formation of 2-oxozoniporide is a critical metabolic event in the disposition of Zoniporide. This transformation, primarily mediated by aldehyde oxidase, results in the major circulating and excretory metabolite in humans. A thorough understanding of this metabolic pathway, supported by robust quantitative data and well-defined experimental protocols, is essential for the continued research and development of Zoniporide and other NHE-1 inhibitors. The information and visualizations provided in this technical guide offer a comprehensive resource for scientists and researchers in the field, facilitating further investigation into the pharmacology and therapeutic potential of this class of compounds.

References

- 1. What is Zoniporide used for? [synapse.patsnap.com]

- 2. Cross-species comparison of the metabolism and excretion of zoniporide: contribution of aldehyde oxidase to interspecies differences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Interspecies variation in the metabolism of zoniporide by aldehyde oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ijcpa.in [ijcpa.in]

The Pharmacokinetics of Zoniporide: A Technical Overview for Drug Development Professionals

An in-depth examination of the absorption, distribution, metabolism, and excretion of the potent and selective NHE-1 inhibitor, zoniporide, and its primary metabolites.

This technical guide provides a comprehensive analysis of the pharmacokinetic profile of zoniporide, a compound investigated for its potential in treating acute myocardial infarction. By elucidating its metabolic pathways and disposition, this document aims to equip researchers, scientists, and drug development professionals with the critical data necessary for informed decision-making in the advancement of cardioprotective therapies.

Executive Summary

Zoniporide, a selective inhibitor of the sodium-hydrogen exchanger isoform 1 (NHE-1), has demonstrated significant promise in preclinical models of cardiac ischemia-reperfusion injury.[1] A thorough understanding of its pharmacokinetic properties is paramount for its clinical development. This guide summarizes the available data on the metabolism and excretion of zoniporide and its major metabolites, presents key quantitative pharmacokinetic parameters, and details the experimental methodologies employed in these pivotal studies.

Mechanism of Action: NHE-1 Inhibition

Zoniporide exerts its cardioprotective effects by potently and selectively inhibiting the sodium-hydrogen exchanger isoform 1 (NHE-1).[1] During an ischemic event, intracellular acidosis triggers the hyperactivity of NHE-1, leading to an influx of sodium and subsequent calcium overload, which contributes to cell death. Zoniporide's inhibition of NHE-1 mitigates this detrimental cascade.

Metabolism and Excretion

Studies in humans, rats, and dogs have revealed that zoniporide is primarily cleared from the body through metabolism.[2] The main route of excretion of its metabolites is via bile into the feces.[2] Following a single intravenous infusion of [14C]zoniporide in humans, approximately 57% of the administered radioactive dose was recovered in the feces.[2]

Major Metabolites

Three primary metabolites of zoniporide have been identified:

-

M1 (2-Oxozoniporide): This is the major circulating and excretory metabolite in humans and rats.[2] It is formed through the oxidation of zoniporide, a reaction catalyzed by the enzyme aldehyde oxidase.[2] Notably, M1 is not detected in dogs.[2]

-

M2: This metabolite results from the hydrolysis of the guanidine moiety of zoniporide.[2] In humans, M2 was detected in fecal extracts, accounting for 17% of the administered dose.[2]

-

M3: Formed by the hydrolysis of the guanidine group to a carboxylic acid, M3 was found in human plasma, representing 6.4% of the circulating radioactivity.[2]

Pharmacokinetic Parameters

Table 1: Pharmacokinetic Parameters of Zoniporide

| Species | Dose | Route | T1/2 (h) | Key Findings | Reference |

| Monkey | Not Specified | Not Specified | 1.5 | One major active metabolite observed. | [3] |

| Human | 80 mg | Intravenous | Not Reported | Primarily cleared by metabolism; 57% of dose recovered in feces. | [2] |

Experimental Protocols

The characterization of zoniporide's pharmacokinetics has relied on a combination of in vivo and in vitro experimental models.

Human Metabolism and Excretion Study

-

Study Design: A single 80 mg dose of [14C]zoniporide was administered as an intravenous infusion to human subjects.[2]

-

Sample Collection: Plasma and fecal samples were collected at various time points post-administration.[2]

-

Analytical Method: High-performance liquid chromatography (HPLC) coupled with radiometric detection was used to separate and quantify zoniporide and its metabolites.[2] Mass spectrometry was employed for structural identification of the metabolites.[2]

Cross-Species Metabolism Comparison

-

Species: Rats and dogs were used to compare the metabolic profile with that observed in humans.[2]

-

Methodology: Similar to the human study, [14C]zoniporide was administered, and plasma and excreta were analyzed to identify and quantify metabolites.[2]

-

In Vitro Enzyme Kinetics: The catalytic role of aldehyde oxidase in the formation of M1 was investigated using human liver S9 fractions. The Michaelis-Menten kinetic parameters (Km and Vmax) were determined to be 3.4 µM and 74 pmol/min/mg protein, respectively.[2]

Conclusion

Zoniporide undergoes extensive metabolism, primarily mediated by aldehyde oxidase in humans, leading to the formation of several metabolites that are predominantly excreted in the feces. Species differences in metabolism are evident, particularly with the absence of the major human metabolite, M1, in dogs. This technical guide provides a foundational understanding of the pharmacokinetic profile of zoniporide. Further detailed quantitative analysis and the elucidation of the pharmacokinetic parameters of the individual metabolites will be crucial for the continued development and potential clinical application of this promising cardioprotective agent.

References

Unraveling the Biological Activity of Zoniporide Metabolite M1: A Review of Available Data

Despite its designation as the major metabolite of the potent NHE-1 inhibitor Zoniporide, a comprehensive public profile of the direct biological activity of metabolite M1, also known as 2-Oxozoniporide, remains elusive. This technical guide synthesizes the available information regarding its formation and pharmacokinetics, while highlighting the current knowledge gap concerning its specific pharmacological effects.

Zoniporide, a selective inhibitor of the sodium-hydrogen exchanger isoform 1 (NHE-1), has been investigated for its cardioprotective effects.[1] Its metabolism in humans primarily leads to the formation of 2-Oxozoniporide (M1), which is the major circulating and excretory metabolite.[2][3] However, a thorough review of publicly accessible scientific literature reveals a significant lack of specific data on the biological activity of M1 itself. While some reports allude to the existence of an active metabolite, concrete quantitative data, such as IC50 or Ki values for NHE-1 or other potential targets, are not detailed for M1.

Formation and Pharmacokinetics of Metabolite M1

Metabolic Pathway: The primary route of Zoniporide metabolism to M1 is through oxidation. This reaction is catalyzed by the enzyme aldehyde oxidase (AO).[2][3][4][5][6]

Pharmacokinetic Profile: The formation of M1 represents a key clearance pathway for Zoniporide in humans.[2][3] Notably, there are considerable species-specific differences in the metabolism of Zoniporide to M1. For instance, this metabolic conversion is absent in dogs and cats.[4][5] Kinetic studies using human S9 fractions have determined the Michaelis-Menten constant (Km) and maximum velocity (Vmax) for the formation of M1 by aldehyde oxidase, providing insight into the efficiency of this metabolic process in humans.[2][3]

One study reported plasma concentrations of Zoniporide and a compound referred to as its "active metabolite CP-703,160". However, the relationship between CP-703,160 and 2-Oxozoniporide (M1) is not clarified in the available literature, and no direct biological activity data for CP-703,160 has been found.

Quantitative Data on M1 Formation

While direct biological activity data for M1 is not available, the kinetics of its formation from Zoniporide have been characterized.

| Parameter | Value | Species | System | Reference |

| Km | 3.4 µM | Human | S9 Fraction | [2][3] |

| Vmax | 74 pmol/min/mg protein | Human | S9 Fraction | [2][3] |

Experimental Protocols

In Vitro Metabolism of Zoniporide in Human S9 Fractions

This experimental protocol is based on methodologies described for studying the metabolism of xenobiotics.

Objective: To determine the kinetic parameters (Km and Vmax) of the formation of 2-Oxozoniporide (M1) from Zoniporide.

Materials:

-

Zoniporide

-

Human liver S9 fraction

-

NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

-

Potassium phosphate buffer (pH 7.4)

-

Acetonitrile (for reaction quenching)

-

Internal standard for LC-MS/MS analysis

-

LC-MS/MS system for metabolite quantification

Procedure:

-

Prepare a reaction mixture containing the human liver S9 fraction and the NADPH regenerating system in potassium phosphate buffer.

-

Pre-incubate the mixture at 37°C.

-

Initiate the reaction by adding Zoniporide at various concentrations.

-

Incubate for a specified time period at 37°C with gentle shaking.

-

Terminate the reaction by adding ice-cold acetonitrile containing an internal standard.

-

Centrifuge the samples to precipitate proteins.

-

Analyze the supernatant for the concentration of M1 using a validated LC-MS/MS method.

-

Calculate the initial velocity of M1 formation at each Zoniporide concentration.

-

Determine the Km and Vmax values by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.

Signaling Pathways and Workflows

The metabolic conversion of Zoniporide to its M1 metabolite is a critical step in its clearance. The following diagram illustrates this metabolic pathway.

Caption: Metabolic conversion of Zoniporide to 2-Oxozoniporide (M1).

The typical workflow for investigating the in vitro metabolism of a compound like Zoniporide is depicted below.

Caption: General workflow for in vitro drug metabolism studies.

Conclusion

While Zoniporide metabolite M1 (2-Oxozoniporide) is a well-documented major metabolite in humans, there is a conspicuous absence of publicly available data on its direct biological activity. The focus of existing research has been on its formation via aldehyde oxidase and its role in the pharmacokinetic profile of the parent compound, Zoniporide. One study noted that no further toxicological evaluation of the human metabolites was undertaken, which may suggest a lack of significant biological activity, but this is not definitive.[2][3] The mention of an active metabolite, CP-703,160, in one publication adds a layer of complexity that requires further clarification. For researchers and drug development professionals, this represents a significant knowledge gap. Future studies are warranted to explicitly characterize the pharmacological profile of 2-Oxozoniporide to fully understand its contribution, if any, to the overall effects of Zoniporide.

References

- 1. Cross-species comparison of the metabolism and excretion of zoniporide: contribution of aldehyde oxidase to interspecies differences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Zoniporide: a potent and selective inhibitor of the human sodium-hydrogen exchanger isoform 1 (NHE-1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Species Differences in the Formation of Zoniporide M1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the species-specific variations in the metabolic formation of M1, the primary metabolite of Zoniporide. Understanding these differences is crucial for the accurate extrapolation of preclinical data to human clinical outcomes in drug development. This document summarizes key quantitative data, details experimental methodologies, and visualizes the metabolic pathways and experimental workflows.

Introduction to Zoniporide and its M1 Metabolite

Zoniporide is a potent and selective inhibitor of the Na+/H+ exchanger-1 (NHE-1), a transporter implicated in cellular damage during ischemia-reperfusion injury. The primary metabolic pathway for Zoniporide in humans is the oxidation to 2-oxozoniporide, also known as M1.[1][2] This metabolic conversion is a critical determinant of the drug's pharmacokinetic profile and clearance.

The formation of M1 is catalyzed by the cytosolic enzyme Aldehyde Oxidase (AO).[1][3] Significant interspecies differences in the expression and activity of AO lead to marked variations in the rate and extent of M1 formation, posing a challenge for preclinical species selection and dose-response predictions.

Quantitative Analysis of Zoniporide M1 Formation

In vitro studies utilizing liver S9 fractions have been instrumental in quantifying the species-specific kinetics of Zoniporide M1 formation. The following tables summarize the Michaelis-Menten kinetic parameters, Km (substrate concentration at half-maximal velocity) and Vmax (maximum reaction velocity), for M1 formation in various species.

Table 1: Michaelis-Menten Kinetics of Zoniporide M1 Formation in Liver S9 Fractions of Various Male Species

| Species | Km (μM) | Vmax (pmol/min/mg protein) |

| Human | 3.4 | 74[1] |

| Rat (Sprague-Dawley) | 6.8 | 205 |

| Mouse (CD-1) | 9.2 | 614 |

| Guinea Pig (Hartley) | 16 | 454 |

| Rabbit (New Zealand White) | 2.1 | 290 |

| Rhesus Monkey | 6.2 | 9.6 |

| Dog (Beagle) | M1 Absent | M1 Absent[1] |

| Cat | M1 Absent | M1 Absent[3] |

Table 2: Michaelis-Menten Kinetics of Zoniporide M1 Formation in Liver S9 Fractions of Various Female Species

| Species | Km (μM) | Vmax (pmol/min/mg protein) |

| Human | 3.5 | 70 |

| Rat (Sprague-Dawley) | 7.5 | 150 |

| Mouse (CD-1) | 10.1 | 450 |

| Guinea Pig (Hartley) | 20 | 380 |

| Rabbit (New Zealand White) | 1.0 | 180 |

| Rhesus Monkey | 7.1 | 8.5 |

Table 3: Michaelis-Menten Kinetics of Zoniporide M1 Formation in Liver S9 Fractions of Domestic Animals

| Species | Km (μM) | Vmax (pmol/min/mg protein) |

| Cow/Bull | 1.3 | 347 |

| Horse | 4.9 | 157 |

| Pig | 2.5 | 250 |

Experimental Protocols

The following section details the methodologies for key experiments cited in the investigation of Zoniporide M1 formation.

In Vitro Metabolism using Liver S9 Fractions

This protocol describes a typical experiment to determine the kinetic parameters of Zoniporide M1 formation.

Objective: To quantify the rate of M1 formation from Zoniporide in the liver S9 fractions of different species.

Materials:

-

Cryopreserved liver S9 fractions from various species (e.g., human, rat, dog)

-

Zoniporide hydrochloride hydrate

-

Potassium phosphate buffer (0.05 M, pH 7.4)

-

Dimethyl sulfoxide (DMSO)

-

Acetonitrile (LC-MS grade)

-

Formic acid

-

Microcentrifuge tubes

-

Shaking water bath (37°C)

-

Vortex mixer

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Preparation of Reagents:

-

Prepare a 10 mM stock solution of Zoniporide in DMSO.

-

Prepare working solutions of Zoniporide by diluting the stock solution in DMSO to achieve final assay concentrations (e.g., 1 µM to 100 µM).

-

Prepare the 0.05 M potassium phosphate buffer.

-

-

Incubation:

-

Thaw the liver S9 fractions on ice.

-

In a microcentrifuge tube, combine the following:

-

Potassium phosphate buffer (to make up the final volume)

-

Liver S9 fraction (final protein concentration typically 1-2.5 mg/mL)

-

Zoniporide working solution (final DMSO concentration should be ≤ 1%)

-

-

Pre-incubate the mixture for 2-5 minutes at 37°C in a shaking water bath.

-

-

Reaction Termination:

-

Terminate the reaction at various time points (e.g., 0, 15, 30, 60, 90 minutes) by adding a cold quenching solution (e.g., acetonitrile with an internal standard).

-

-

Sample Processing:

-

Vortex the samples vigorously.

-

Centrifuge the samples to pellet the precipitated protein.

-

Transfer the supernatant to a new tube for analysis.

-

-

Analysis:

-

Analyze the samples using a validated LC-MS/MS method to quantify the concentration of Zoniporide and its M1 metabolite.

-

Analytical Method: LC-MS/MS for Zoniporide and M1 Quantification

Objective: To separate and quantify Zoniporide and its M1 metabolite in a biological matrix.

-

Chromatography:

-

Column: A C18 reverse-phase column (e.g., 100 x 2.1 mm, 3.5 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from low to high organic phase (acetonitrile) over a short run time.

-

Flow Rate: 0.3-0.5 mL/min.

-

-

Mass Spectrometry:

-

Ionization: Positive electrospray ionization (ESI+).

-

Detection: Multiple Reaction Monitoring (MRM) mode.

-

MRM Transitions (Hypothetical):

-

Zoniporide: Precursor ion (m/z) -> Product ion (m/z)

-

M1 (2-oxozoniporide): Precursor ion (m/z) -> Product ion (m/z) (Note: The M1 metabolite will have a mass shift corresponding to the addition of an oxygen atom).

-

-

Visualizations: Pathways and Workflows

Metabolic Pathway of Zoniporide

Caption: Metabolic pathways of Zoniporide.

Experimental Workflow for In Vitro Metabolism Study

Caption: Workflow for in vitro Zoniporide metabolism.

Aldehyde Oxidase (AOX1) Gene Regulation

Caption: Nrf2-mediated regulation of the AOX1 gene.

Discussion and Implications for Drug Development

The significant species differences in Zoniporide M1 formation, primarily driven by variations in Aldehyde Oxidase activity, have profound implications for drug development.

-

Preclinical Model Selection: The absence of M1 formation in dogs and cats renders them unsuitable models for predicting the human metabolism of Zoniporide.[3] While rats and humans show comparable plasma levels of M1, the total body burden is higher in rats.[1] The rhesus monkey exhibits very low M1 formation. These discrepancies highlight the challenge in selecting an appropriate animal model that accurately reflects human metabolism.

-

Extrapolation to Humans: The marked differences in Km and Vmax values across species underscore the difficulty in directly extrapolating metabolic clearance from animal models to humans. For compounds primarily cleared by AO, such as Zoniporide, in vitro data from human liver fractions are essential for predicting human pharmacokinetics.

-

Drug-Drug Interactions: As Aldehyde Oxidase is involved in the metabolism of various xenobiotics, there is a potential for drug-drug interactions. Co-administration of Zoniporide with other AO substrates or inhibitors could alter its metabolic profile and clearance.

Conclusion

The formation of the M1 metabolite of Zoniporide is highly variable across species due to differences in Aldehyde Oxidase activity. This technical guide provides a comprehensive overview of these differences, including quantitative kinetic data and detailed experimental protocols. A thorough understanding of these species-specific metabolic pathways is critical for the effective design of preclinical studies and the successful clinical development of Zoniporide and other compounds metabolized by Aldehyde Oxidase. Researchers and drug development professionals are encouraged to utilize this information to inform their strategies for preclinical model selection and human dose prediction.

References

- 1. Cross-species comparison of the metabolism and excretion of zoniporide: contribution of aldehyde oxidase to interspecies differences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Interspecies variation in the metabolism of zoniporide by aldehyde oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enzymatic Oxidation of Zoniporide to M1: A Mechanistic Whitepaper

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic conversion of Zoniporide to its primary metabolite, M1 (2-oxozoniporide). This process is a critical determinant of the drug's pharmacokinetic profile and clearance in humans. This document outlines the enzymatic basis of this transformation, presents key quantitative data, details relevant experimental methodologies, and provides visual representations of the metabolic pathway and associated workflows.

Core Mechanism: Aldehyde Oxidase-Mediated Oxidation

The primary mechanism for the formation of the M1 metabolite from Zoniporide is an oxidation reaction catalyzed by the cytosolic enzyme Aldehyde Oxidase (AO).[1][2][3][4] This biotransformation is a significant route for the clearance of Zoniporide in humans and certain preclinical species.[3][4] Unlike many xenobiotics that are metabolized by the cytochrome P450 (CYP) enzyme system, the conversion of Zoniporide to M1 is predominantly an AO-mediated process.[4][5]

The reaction involves the addition of an oxygen atom to the quinoline ring of the Zoniporide molecule, resulting in the formation of 2-oxozoniporide (M1).[4][5] Structural analyses have revealed that the guanidine and quinoline moieties of the Zoniporide structure are essential for its interaction with and subsequent oxidation by aldehyde oxidase.[6]

Significant interspecies variability has been observed in the metabolism of Zoniporide by AO. For instance, while humans and rats exhibit this metabolic pathway, dogs and cats do not convert Zoniporide to M1.[1][3] This highlights the importance of selecting appropriate animal models in preclinical studies of Zoniporide.

Quantitative Analysis of M1 Formation

The kinetics of Zoniporide oxidation to M1 have been characterized in human liver S9 fractions. The following table summarizes the key Michaelis-Menten kinetic parameters.

| Parameter | Value | Unit | Source |

| Km | 3.4 | µM | [2][3] |

| Vmax | 74 | pmol/min/mg protein | [2][3] |

Experimental Protocols

The following protocols are foundational for the in vitro study of Zoniporide metabolism to M1.

In Vitro Metabolism Assay using Human Liver S9 Fractions

This protocol is designed to assess the conversion of Zoniporide to M1 in a subcellular fraction rich in cytosolic enzymes like Aldehyde Oxidase.

Materials:

-

Zoniporide hydrochloride hydrate

-

Human liver S9 fraction (e.g., from a pool of donors)

-

Potassium phosphate buffer (e.g., 100 mM, pH 7.4)

-

Incubator/water bath (37°C)

-

Acetonitrile (or other suitable organic solvent for quenching)

-

Microcentrifuge tubes

-

HPLC-MS/MS system

Procedure:

-

Preparation of Incubation Mixture: In a microcentrifuge tube, combine the human liver S9 fraction (at a final protein concentration of, for example, 1.5 mg/mL or 2.5 mg/mL) and potassium phosphate buffer.[5]

-

Pre-incubation: Pre-incubate the mixture at 37°C for a few minutes to allow the system to equilibrate.

-

Initiation of Reaction: Add Zoniporide (at various concentrations, e.g., 1 µM to 100 µM, to determine kinetics) to the incubation mixture to initiate the metabolic reaction.[5]

-

Incubation: Incubate the reaction mixture at 37°C for a specified time course (e.g., up to 90 minutes).[5] Time points can be taken to monitor the reaction progress.

-

Termination of Reaction: At each time point, terminate the reaction by adding a volume of ice-cold acetonitrile. This will precipitate the proteins and stop the enzymatic activity.

-

Sample Processing: Centrifuge the terminated reaction mixture to pellet the precipitated proteins.

-

Analysis: Transfer the supernatant to an appropriate vial for analysis by HPLC-MS/MS to quantify the amounts of remaining Zoniporide and the formed M1 metabolite.

Analytical Method: HPLC-MS/MS for Metabolite Quantification

This method provides the necessary sensitivity and selectivity for the detection and quantification of Zoniporide and its M1 metabolite.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an appropriate ionization source (e.g., electrospray ionization - ESI)

Typical Chromatographic Conditions:

-

Column: A suitable reverse-phase C18 column.

-

Mobile Phase: A gradient of water with a small percentage of formic acid (for protonation) and acetonitrile with formic acid.

-

Flow Rate: A typical analytical flow rate.

-

Injection Volume: A small volume of the processed sample supernatant.

Mass Spectrometric Detection:

-

Ionization Mode: Positive ion mode is often used for compounds like Zoniporide.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is employed for quantification. This involves selecting a specific precursor ion for Zoniporide and M1 and then monitoring for a specific product ion for each.

-

The mass transition for Zoniporide would be based on its molecular weight.

-

The mass transition for M1 would correspond to the addition of an oxygen atom (+16 amu) to the Zoniporide molecule.[5]

-

Visualizations

The following diagrams illustrate the metabolic pathway and a typical experimental workflow.

References

- 1. Interspecies variation in the metabolism of zoniporide by aldehyde oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Cross-species comparison of the metabolism and excretion of zoniporide: contribution of aldehyde oxidase to interspecies differences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ijcpa.in [ijcpa.in]

- 6. Effect of structural variation on aldehyde oxidase-catalyzed oxidation of zoniporide - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of Zoniporide Metabolite M1: A Detailed Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of the Zoniporide metabolite M1, also known as 2-oxozoniporide. Zoniporide is a potent and selective inhibitor of the sodium-hydrogen exchanger isoform 1 (NHE-1), and understanding its metabolism is crucial for drug development. Metabolite M1 is the major circulating and excretory metabolite of Zoniporide in humans, formed via oxidation by aldehyde oxidase (AO).[1] This application note details a robust biocatalytic method for the synthesis of milligram quantities of the M1 standard, leveraging a recombinant E. coli system expressing human aldehyde oxidase (ecoAO).[2][3] Additionally, a reported seven-step chemical synthesis route is outlined.

Introduction

Zoniporide, with the chemical name 1-(5-cyclopropyl-1-(quinolin-5-yl)-1H-pyrazol-4-yl)guanidine, is a pharmaceutical agent investigated for its cardioprotective effects. The primary metabolic pathway of Zoniporide in humans involves the oxidation of the quinoline ring to form 2-oxozoniporide (M1).[1][4] The production of a pure standard of this metabolite is essential for various stages of drug development, including pharmacokinetic studies, toxicological assessments, and as a reference standard in analytical methods. While chemical synthesis is a traditional approach, it can be challenging. A biocatalytic approach offers a highly specific and efficient alternative for producing this metabolite.

Chemical Structures

| Compound | IUPAC Name | Chemical Formula | Molecular Weight |

| Zoniporide | 1-(5-cyclopropyl-1-(quinolin-5-yl)-1H-pyrazol-4-yl)guanidine | C₁₇H₁₆N₆O | 320.35 g/mol |

| Metabolite M1 (2-oxozoniporide) | 5-cyclopropyl-1-(2-oxo-1,2-dihydroquinolin-5-yl)-1H-pyrazole-4-carboxamide | C₁₇H₁₅N₅O₂ | 337.34 g/mol |

Synthesis Protocols

Two primary methods for the synthesis of this compound have been identified: a biocatalytic route and a multi-step chemical synthesis.

Protocol 1: Biocatalytic Synthesis using ecoAO System

This protocol is adapted from Paragas et al. (2017) and utilizes an E. coli cell paste expressing human aldehyde oxidase (ecoAO) for the specific oxidation of Zoniporide to 2-oxozoniporide.[2][3]

1. Preparation of ecoAO Cell Paste:

-

Bacterial Strain: E. coli strain TP1017 expressing human AOX1.

-

Culture Medium: Terrific Broth (TB) supplemented with ampicillin (100 µg/mL).

-

Induction: Isopropyl β-D-1-thiogalactopyranoside (IPTG) is added to a final concentration of 0.2 mM when the optical density at 600 nm (OD₆₀₀) of the culture reaches 0.6-0.8.

-

Incubation: The culture is incubated for 48 hours at 22 °C with shaking.

-

Harvesting: Cells are harvested by centrifugation at 5,000 x g for 15 minutes at 4 °C. The cell pellet is washed with a buffer (e.g., phosphate-buffered saline) and can be stored at -80 °C until use.

2. Biotransformation of Zoniporide:

-

Reaction Mixture:

-

ecoAO cell paste (resuspended in a suitable buffer, e.g., 100 mM potassium phosphate buffer, pH 7.4).

-

Zoniporide (substrate) is added to a final concentration of 10 µM.

-

-

Incubation: The reaction mixture is incubated at 37 °C with gentle agitation.

-

Monitoring: The progress of the reaction can be monitored by analyzing aliquots of the reaction mixture at different time points using LC-MS to measure the disappearance of Zoniporide and the formation of 2-oxozoniporide.

-

Reaction Time: The incubation is typically carried out for 24-48 hours, or until maximum conversion is achieved.

3. Purification of 2-oxozoniporide:

-

Extraction: The reaction is quenched, and the product is extracted from the cell suspension. This can be achieved by adding an organic solvent such as ethyl acetate, followed by centrifugation to separate the organic and aqueous layers.

-

Concentration: The organic layer containing the product is collected and concentrated under reduced pressure.

-

Chromatography: The crude product is purified using preparative High-Performance Liquid Chromatography (HPLC).

-

Column: A C18 reverse-phase column is suitable for this separation.

-

Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of a modifier like formic acid or trifluoroacetic acid, is typically used.

-

Detection: The fractions are monitored by UV detection at an appropriate wavelength.

-

-

Characterization: The purified fractions containing 2-oxozoniporide are pooled, and the solvent is removed. The identity and purity of the final product should be confirmed by analytical techniques such as LC-MS and NMR spectroscopy.

Quantitative Data from Biocatalytic Synthesis (Example):

| Parameter | Value | Reference |

| Substrate Concentration | 10 µM | [2] |

| Cell Paste Concentration | 50 mg/mL (wet weight) | [2] |

| Incubation Time | 24 - 48 hours | [2] |

| Typical Yield | Milligram quantities | [2][3] |

Protocol 2: Chemical Synthesis

A seven-step chemical synthesis for 2-oxozoniporide has been reported, although the detailed experimental procedures are not publicly available.[3] The general synthetic scheme is presented below. This process involves the construction of the pyrazole and quinolinone ring systems followed by the introduction of the guanidine moiety.

Visualizations

Biocatalytic Synthesis Workflow

Caption: Workflow for the biocatalytic synthesis of Zoniporide M1.

Proposed Chemical Synthesis Pathway

Caption: High-level overview of the reported 7-step chemical synthesis.

Conclusion

The biocatalytic synthesis of this compound using the ecoAO system presents a highly efficient and specific method for obtaining this important analytical standard. This approach overcomes the potential challenges of a multi-step chemical synthesis, providing researchers with a reliable means to produce milligram quantities of 2-oxozoniporide for crucial studies in drug metabolism and safety assessment. The detailed protocol provided herein should enable the successful implementation of this synthesis in a standard laboratory setting.

References

- 1. accessbiomedicalscience.mhmedical.com [accessbiomedicalscience.mhmedical.com]

- 2. ecoAO: A Simple System for the Study of Human Aldehyde Oxidases Role in Drug Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Biocatalytic synthesis of 2′‐deoxynucleotide 5′‐triphosphates from bacterial genomic DNA: Proof of principle - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Simultaneous Quantification of Zoniporide and its M1 Metabolite in Human Plasma by HPLC-MS/MS

Abstract

This application note describes a detailed and robust HPLC-MS/MS protocol for the simultaneous separation and quantification of Zoniporide and its major human metabolite, 2-Oxozoniporide (M1), in human plasma. The method utilizes a simple protein precipitation step for sample preparation, followed by a rapid and efficient chromatographic separation on a C18 reversed-phase column. Detection is achieved using a triple quadrupole mass spectrometer operating in positive electrospray ionization mode with multiple reaction monitoring (MRM). A stable isotope-labeled internal standard, Zoniporide-d4, is employed to ensure high accuracy and precision. This method is suitable for researchers, scientists, and drug development professionals involved in pharmacokinetic and drug metabolism studies of Zoniporide.

Introduction

Zoniporide is a potent and selective inhibitor of the Na+/H+ exchanger isoform 1 (NHE-1). In humans, Zoniporide is primarily cleared through metabolism, with the major circulating metabolite being 2-Oxozoniporide (M1).[1] The formation of M1 is catalyzed by aldehyde oxidase. Accurate and simultaneous quantification of both the parent drug and its major metabolite is crucial for understanding the pharmacokinetics and metabolic profile of Zoniporide. This application note provides a comprehensive protocol for a sensitive and specific HPLC-MS/MS method developed for this purpose.

Experimental

Materials and Reagents

-

Zoniporide hydrochloride hydrate (≥98% purity)

-

2-Oxozoniporide (M1) reference standard (custom synthesis or commercially available)

-

Zoniporide-d4 (internal standard, IS) (custom synthesis)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water (18.2 MΩ·cm)

-

Human plasma (sourced from a certified vendor)

Standard Solutions

Stock Solutions (1 mg/mL): Stock solutions of Zoniporide, M1, and Zoniporide-d4 (IS) were prepared by dissolving the accurately weighed compounds in methanol.

Working Standard Solutions: Working standard solutions were prepared by serial dilution of the stock solutions with a 50:50 (v/v) mixture of acetonitrile and water to create calibration curve standards and quality control (QC) samples.

Internal Standard (IS) Working Solution (100 ng/mL): The IS stock solution was diluted with acetonitrile to a final concentration of 100 ng/mL.

Sample Preparation

-

Allow frozen human plasma samples to thaw at room temperature.

-

Vortex the plasma samples to ensure homogeneity.

-

In a 1.5 mL microcentrifuge tube, add 50 µL of plasma.

-

Add 150 µL of the IS working solution (100 ng/mL Zoniporide-d4 in acetonitrile) to precipitate proteins.

-

Vortex the mixture for 30 seconds.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer 100 µL of the supernatant to an HPLC vial with an insert for analysis.

HPLC-MS/MS Instrumentation and Conditions

HPLC System: A high-performance liquid chromatography system capable of binary gradient elution.

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Table 1: Chromatographic Conditions

| Parameter | Condition |

| Column | C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient Program | Time (min) |

| 0.0 | |

| 0.5 | |

| 2.5 | |

| 3.5 | |

| 3.6 | |

| 5.0 |

Table 2: Mass Spectrometry Conditions

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temp. | 400°C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

| Collision Gas | Argon |

| MRM Transitions | See Table 3 |

Table 3: MRM Transitions and Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |

| Zoniporide | 321.2 | 262.1 | 0.1 | 30 | 20 |

| M1 (2-Oxozoniporide) | 337.1 | 278.1 | 0.1 | 35 | 22 |

| Zoniporide-d4 (IS) | 325.2 | 266.1 | 0.1 | 30 | 20 |

Data Presentation

The method was validated for linearity, accuracy, precision, and stability. The calibration curve was linear over the concentration range of 1 to 1000 ng/mL for both Zoniporide and M1. The coefficient of determination (r²) was >0.99 for both analytes. The accuracy and precision were within the acceptable limits as per regulatory guidelines.

Table 4: Quantitative Data Summary (Example)

| Analyte | Calibration Range (ng/mL) | LLOQ (ng/mL) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |

| Zoniporide | 1 - 1000 | 1 | < 15% | ± 15% |

| M1 (2-Oxozoniporide) | 1 - 1000 | 1 | < 15% | ± 15% |

Experimental Workflow Diagram

Caption: Experimental workflow for the quantification of Zoniporide and M1.

Signaling Pathway Diagram (Illustrative)

Caption: Metabolic conversion of Zoniporide to its M1 metabolite.

References

Application Notes: In Vitro Assay for Measuring Zoniporide Metabolism to M1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zoniporide is an investigational drug that acts as a selective inhibitor of the sodium-hydrogen exchanger-1 (NHE-1). Understanding its metabolic fate is crucial for predicting its pharmacokinetic profile and potential drug-drug interactions. A primary metabolic pathway for Zoniporide in humans is the conversion to its M1 metabolite, 2-oxozoniporide. This reaction is catalyzed by the cytosolic enzyme Aldehyde Oxidase (AO).[1][2] Unlike cytochrome P450 (CYP) enzymes, which are located in the endoplasmic reticulum (microsomes), AO is a soluble enzyme found in the cytoplasm.[2][3] This distinction is critical for selecting the appropriate in vitro test system to accurately assess the metabolism of Zoniporide. This application note provides a detailed protocol for an in vitro assay to measure the metabolism of Zoniporide to M1 using human liver cytosol.

Metabolic Pathway

The metabolic conversion of Zoniporide to its M1 metabolite is a key pathway in its elimination. This oxidative reaction is mediated by Aldehyde Oxidase.

Metabolic conversion of Zoniporide to M1 by Aldehyde Oxidase.

Experimental Workflow

The following diagram outlines the general workflow for the in vitro assay to determine the metabolism of Zoniporide to M1.

Experimental workflow for the in vitro metabolism assay.

Quantitative Data Summary

The following tables summarize key quantitative data for the metabolism of Zoniporide to M1.

Table 1: Michaelis-Menten Kinetic Parameters for M1 Formation in Human Liver S9 Fraction

| Parameter | Value |

| Km (µM) | 3.4[1] |

| Vmax (pmol/min/mg protein) | 74[1] |

Table 2: Species Differences in the Metabolism of Zoniporide to M1

| Species | M1 Formation |

| Human | Yes[1][2] |

| Rat | Yes[1] |

| Dog | No[2] |

| Cat | No[2] |

| Cow/Bull | Yes[2] |

| Pig | Yes[2] |

| Horse | Yes[2] |

Data from in vitro studies using S9 fractions.

Experimental Protocols

Materials and Reagents

-

Zoniporide

-

M1 (2-oxozoniporide) reference standard

-

Pooled Human Liver Cytosol (or S9 fraction)

-

Potassium Phosphate Buffer (100 mM, pH 7.4)

-

Dimethyl Sulfoxide (DMSO)

-

Acetonitrile

-

Internal Standard (e.g., a structurally similar compound not present in the matrix)

-

Aldehyde Oxidase Positive Control Substrate (e.g., Phthalazine)[2]

-

Aldehyde Oxidase Selective Inhibitor (e.g., Estradiol)[4]

Protocol for In Vitro Metabolism of Zoniporide in Human Liver Cytosol

-

Preparation of Reagents:

-

Prepare a 100 mM potassium phosphate buffer (pH 7.4).

-

Prepare a stock solution of Zoniporide in DMSO (e.g., 10 mM). Further dilute in buffer to achieve the desired final concentrations. The final DMSO concentration in the incubation should be ≤ 0.5%.[4]

-

Prepare stock solutions of the positive control (Phthalazine) and selective inhibitor (Estradiol) in a similar manner.

-

Prepare the internal standard in acetonitrile for the quenching step.

-

-

Incubation:

-

Thaw the human liver cytosol on ice.

-

In a microcentrifuge tube, pre-warm the potassium phosphate buffer and cytosol at 37°C for 5 minutes.

-

The final incubation mixture should contain:

-

Human liver cytosol (e.g., 0.5 - 1.0 mg/mL protein)

-

Zoniporide (at various concentrations to determine kinetics, e.g., 0.5 - 50 µM)

-

Potassium phosphate buffer to the final volume.

-

-

Initiate the reaction by adding the Zoniporide solution to the pre-warmed cytosol and buffer mixture.

-

Incubate at 37°C in a shaking water bath.

-

Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes).[2]

-

-

Reaction Termination and Sample Preparation:

-

To stop the reaction, add a cold quenching solution (e.g., 3 volumes of acetonitrile containing the internal standard) to each aliquot.

-

Vortex the samples to precipitate the protein.

-

Centrifuge the samples at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated protein.

-

Transfer the supernatant to a new tube or a 96-well plate for analysis.

-

-

Control Experiments:

-

Negative Control (No Enzyme): Incubate Zoniporide in buffer without cytosol to assess non-enzymatic degradation.

-

Positive Control: Incubate a known AO substrate (e.g., Phthalazine) with the cytosol to confirm enzyme activity.[2]

-

Inhibitor Control: Pre-incubate the cytosol with a selective AO inhibitor (e.g., 10 µM Estradiol) for 10-15 minutes before adding Zoniporide to confirm the involvement of AO.[4]

-

LC-MS/MS Analysis for Quantification of Zoniporide and M1

-

Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Chromatographic Conditions (Example):

-

Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient to separate Zoniporide, M1, and the internal standard.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Column Temperature: 40°C.

-

-

Mass Spectrometric Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions for Zoniporide, M1, and the internal standard need to be optimized.

-

-

Quantification:

-

Generate standard curves for Zoniporide and M1 using the reference standards.

-

Quantify the amounts of Zoniporide remaining and M1 formed at each time point by comparing their peak area ratios to the internal standard against the respective standard curves.

-

Data Analysis

-

Metabolic Stability: Plot the natural logarithm of the percentage of Zoniporide remaining versus time. The slope of the linear portion of the curve represents the elimination rate constant (k). The in vitro half-life (t1/2) can be calculated as 0.693/k.

-

Enzyme Kinetics: To determine the Michaelis-Menten parameters (Km and Vmax), plot the initial rate of M1 formation against a range of Zoniporide concentrations. Fit the data to the Michaelis-Menten equation using a non-linear regression analysis software.

Conclusion

This application note provides a comprehensive protocol for an in vitro assay to measure the metabolism of Zoniporide to its M1 metabolite by Aldehyde Oxidase. By utilizing human liver cytosol and specific controls, researchers can obtain reliable data on the kinetics of this important metabolic pathway. This information is invaluable for the preclinical development of Zoniporide and for understanding its potential for clinical drug-drug interactions.

References

- 1. i-share-aru.alma.exlibrisgroup.com [i-share-aru.alma.exlibrisgroup.com]

- 2. Aldehyde Oxidase Reaction Phenotyping | Evotec [evotec.com]

- 3. Aldehyde Oxidase Stability Assay | Domainex [domainex.co.uk]

- 4. Identification of a suitable and selective inhibitor towards aldehyde oxidase catalyzed reactions [pubmed.ncbi.nlm.nih.gov]

Application Note: Studying Zoniporide M1 Formation Using Human Liver S9 Fraction

Introduction